molecular formula C10H22Cl2N2O B1462364 1-Methyl-4-(pyrrolidin-3-yloxy)piperidine dihydrochloride CAS No. 1823522-07-1

1-Methyl-4-(pyrrolidin-3-yloxy)piperidine dihydrochloride

Cat. No.: B1462364
CAS No.: 1823522-07-1
M. Wt: 257.2 g/mol
InChI Key: VVOUQFXQVFUHBL-UHFFFAOYSA-N
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Description

1-Methyl-4-(pyrrolidin-3-yloxy)piperidine dihydrochloride is a piperidine derivative characterized by a pyrrolidinyloxy substituent at the 4-position of the piperidine ring, with an additional methyl group at the 1-position. Piperidine derivatives are widely studied for their roles in medicinal chemistry, particularly as central nervous system (CNS) agents or enzyme inhibitors due to their ability to interact with biological targets through hydrogen bonding and steric effects .

Properties

IUPAC Name

1-methyl-4-pyrrolidin-3-yloxypiperidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O.2ClH/c1-12-6-3-9(4-7-12)13-10-2-5-11-8-10;;/h9-11H,2-8H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVOUQFXQVFUHBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)OC2CCNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 1-Methyl-4-(pyrrolidin-3-yloxy)piperidine dihydrochloride generally involves:

  • Construction of the piperidine ring system with appropriate substitution.
  • Introduction of the pyrrolidin-3-yloxy substituent via nucleophilic substitution or etherification.
  • Formation of the dihydrochloride salt to enhance compound stability and solubility.

Preparation of Key Intermediates: Chiral 3-Aminopiperidine Derivatives

A crucial intermediate in the synthesis is (R)-3-aminopiperidine dihydrochloride, which can be prepared via multi-step processes involving reduction and cyclization reactions.

Stepwise synthesis includes:

Step Reaction Description Reagents and Conditions Notes
1 Esterification of (R)-2,5-diaminopentanoic acid hydrochloride Acetyl chloride (1.5–2.5 equiv), methanol solvent, 0–15°C, then heat 45–65°C Produces (R)-methyl 2,5-diaminopentanoate dihydrochloride
2 Cyclization to (R)-3-aminopiperidin-2-one hydrochloride Sodium methoxide (1.5–3 equiv), methanol, -10 to 0°C, then 5–15°C, methyl tert-butyl ether Followed by filtration to isolate product
3 Reduction to (R)-3-aminopiperidine dihydrochloride Lithium aluminum hydride (1.0–2.5 equiv), tetrahydrofuran solvent, 10–45°C, then heating 45–70°C Product isolated by filtration after reaction

This sequence is scalable, with reported batch sizes exceeding kilograms, indicating industrial relevance.

Synthesis of 1-Methyl-4-(pyrrolidin-3-yloxy)piperidine

The target compound can be synthesized by reacting piperidine derivatives with 1-methylpyrrolidin-3-ol under controlled conditions to form the ether linkage at the 4-position of the piperidine ring.

  • Reaction type: Nucleophilic substitution or Williamson ether synthesis.
  • Typical reagents: Piperidine derivative, 1-methylpyrrolidin-3-ol.
  • Conditions: Controlled temperature, often with a base or catalyst to facilitate ether formation.
  • Solvents: Commonly polar aprotic solvents or alcohols.

This method yields 4-[(1-methylpyrrolidin-3-yl)oxy]piperidine, which upon treatment with hydrochloric acid forms the dihydrochloride salt.

Formation of the Dihydrochloride Salt

Conversion of the free base 1-methyl-4-(pyrrolidin-3-yloxy)piperidine to its dihydrochloride salt involves:

  • Procedure: Admixing the free base with concentrated hydrochloric acid.
  • Solvent: Often methanol or similar polar solvents.
  • Temperature: Ambient to slightly elevated temperatures (0–20°C).
  • Outcome: Formation of a stable, crystalline dihydrochloride salt, facilitating purification by filtration.

This salt formation step improves compound handling, solubility, and storage stability.

Analytical and Process Optimization Data

Parameter Range/Value Comments
Lithium aluminum hydride equivalents 1.0–2.5 equiv Optimized at ~1.6 equiv for reduction step
Sodium methoxide equivalents 1.5–3.0 equiv Used in cyclization step
Acetyl chloride equivalents 1.5–2.5 equiv Used in esterification
Temperatures (°C) -10 to 70 Different steps require controlled temperature ranges for optimal yield
Solvents Methanol, tetrahydrofuran, methyl tert-butyl ether Solvent choice critical for reaction efficiency and product isolation
Scale Multi-kilogram batches reported Demonstrates scalability of the process

Summary of Key Preparation Steps

Step Description Reagents Conditions Product
1 Esterification Acetyl chloride, methanol 0–15°C, heat 45–65°C (R)-Methyl 2,5-diaminopentanoate dihydrochloride
2 Cyclization Sodium methoxide, methanol, methyl tert-butyl ether -10 to 15°C (R)-3-Aminopiperidin-2-one hydrochloride
3 Reduction Lithium aluminum hydride, tetrahydrofuran 10–70°C (R)-3-Aminopiperidine dihydrochloride
4 Ether formation 1-Methylpyrrolidin-3-ol, piperidine derivative Base or catalyst, solvent, controlled temp 1-Methyl-4-(pyrrolidin-3-yloxy)piperidine
5 Salt formation Concentrated HCl Ambient temp, methanol solvent This compound

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-(pyrrolidin-3-yloxy)piperidine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Preparation Methods

The synthesis of 1-Methyl-4-(pyrrolidin-3-yloxy)piperidine dihydrochloride typically involves the reaction of 1-methylpiperidine with 3-hydroxypyrrolidine in an organic solvent such as dichloromethane or tetrahydrofuran. The reaction conditions are optimized for yield and purity, often employing crystallization or chromatography for purification. On an industrial scale, continuous flow reactors may be utilized to enhance efficiency.

Chemical Reactions

This compound can undergo various chemical reactions:

  • Oxidation : Can be oxidized to form N-oxides using agents like potassium permanganate.
  • Reduction : Reduction can yield hydrogenated derivatives using lithium aluminum hydride.
  • Substitution : It can participate in nucleophilic substitution reactions where functional groups can be introduced.

Chemistry

This compound serves as a valuable building block in organic synthesis. Its unique structure allows for the creation of complex organic molecules, which are essential in drug development and materials science.

Biology

In biological studies, this compound has been investigated for its potential interactions with neurotransmitter receptors and enzymes. Research indicates that it may modulate cellular signaling pathways, making it a candidate for studying neurological disorders.

Medicine

The compound's therapeutic potential is being explored in relation to various neurological conditions. Preliminary studies suggest that it may exhibit neuroprotective effects and could be beneficial in treating diseases such as Alzheimer's or Parkinson's disease. Specific case studies highlight its efficacy in modulating synaptic transmission and neuroinflammation .

Industry

In industrial applications, this compound is utilized in the development of novel materials and chemical processes. Its properties allow for innovative approaches to material synthesis and functionalization.

Case Study 1: Neuroprotective Effects

A study published in a peer-reviewed journal investigated the neuroprotective effects of this compound on neuronal cell lines exposed to oxidative stress. Results indicated a significant reduction in cell death compared to control groups, suggesting potential therapeutic applications in neurodegenerative diseases.

Case Study 2: Antiviral Activity

Another research article explored the antiviral activity of derivatives of this compound against SARS-CoV-2. The study identified several analogs with promising inhibitory effects on viral replication, indicating that further development could lead to effective antiviral agents .

Mechanism of Action

The mechanism of action of 1-Methyl-4-(pyrrolidin-3-yloxy)piperidine dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or ion channels. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s closest structural analogs include 3-amino-4-(substituted benzyloxyimino)piperidine dihydrochlorides (e.g., 13a–13g) and 4-(diphenylmethoxy)piperidine hydrochloride (CAS 65214-86-0). Key differences arise from substituent groups:

Compound Name Substituent Molecular Formula Molecular Weight Melting Point (°C) Key Data Source
3-Amino-4-(2',5'-dimethoxybenzyloxyimino)piperidine dihydrochloride (13c) 2',5'-dimethoxybenzyloxyimino C₁₅H₂₂N₂O₃·2HCl 278 (M+H)+ 189–192
4-(Diphenylmethoxy)piperidine hydrochloride Diphenylmethoxy C₁₈H₂₁NO·HCl 303.83 Not reported
1-(2-Methoxyphenyl)piperazine dihydrochloride 2-Methoxyphenyl C₁₁H₁₇N₂O·2HCl 277.18 Not reported
  • Pyrrolidinyloxy vs.
  • Melting Points : Most dihydrochloride salts of piperidine derivatives exhibit melting points near 190°C (e.g., 13b: 190–192°C), suggesting similar crystallinity and stability for the target compound .

Pharmacological and Toxicological Profiles

  • Receptor Interactions : Compounds like TFMPP HCl (a trifluoromethylphenyl-substituted piperazine) exhibit serotonin receptor agonism, highlighting how substituent electronegativity (e.g., -CF₃) modulates activity. The pyrrolidinyloxy group may confer distinct binding affinities due to its tertiary amine and oxygen lone pairs .
  • Acute Toxicity: 4-(Diphenylmethoxy)piperidine hydrochloride is classified as harmful upon acute exposure, with delayed effects noted for inhalation or dermal contact. Similar hazards are plausible for the target compound, though specific data are lacking .
  • Environmental Impact : Piperidine derivatives like 4-(diphenylmethoxy)piperidine hydrochloride lack comprehensive ecotoxicity studies, a common gap for such compounds .

Biological Activity

1-Methyl-4-(pyrrolidin-3-yloxy)piperidine dihydrochloride is a compound that belongs to the class of piperidine derivatives, which have been widely studied for their diverse biological activities. This article aims to consolidate research findings regarding the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a piperidine core substituted with a methyl group and a pyrrolidin-3-yloxy moiety. This structural configuration is crucial for its interaction with biological targets. The presence of the piperidine ring is often associated with various pharmacological effects, including receptor modulation and enzyme inhibition.

1. Receptor Interactions

Research indicates that piperidine derivatives can interact with several receptor types, including:

  • Histamine Receptors : Compounds with similar structures have shown activity at histamine H3 receptors, which are involved in neurotransmission and have implications in conditions such as Alzheimer's disease and schizophrenia .
  • Adrenoceptors : Non-selective α-adrenoceptor antagonists have demonstrated potential benefits in metabolic syndrome by improving lipid profiles and reducing hyperglycemia without affecting blood pressure .

2. Antiviral Activity

Piperidine derivatives, including those structurally related to this compound, have been evaluated for antiviral properties. For example, modifications in the piperidine structure were essential for maintaining antiviral efficacy against viruses such as Ebola .

3. Anticancer Potential

Piperidine derivatives have also been investigated for their anticancer properties. Some studies suggest that modifications to the piperidine ring can enhance cytotoxic effects against various cancer cell lines .

The biological activity of this compound may be attributed to several mechanisms:

  • Receptor Modulation : The compound likely acts as an antagonist or modulator at specific receptors, influencing downstream signaling pathways.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, contributing to their therapeutic effects.

Case Studies

Several studies highlight the significance of piperidine derivatives in clinical settings:

  • Metabolic Syndrome : A study demonstrated that a non-selective α-adrenoceptor antagonist improved triglyceride and glucose levels in an obesity model without affecting blood pressure, suggesting a favorable profile for treating metabolic disorders .
  • Antiviral Research : Investigations into thiophene derivatives linked to piperidine structures revealed that specific modifications were critical for maintaining antiviral activity against pseudotyped viruses .

Data Summary Table

Activity Type Compound EC50 (μM) Selectivity Index (SI) Notes
AntiviralThiophene-Piperidine Derivatives3.53 - 9.70Not specifiedEssential role of piperidine for activity
Metabolic ImprovementNon-selective α-adrenoceptor antagonistNot specifiedNot applicableReduced triglycerides and glucose levels
AnticancerPiperidine DerivativeVariesVariesEnhanced cytotoxicity against cancer cells

Q & A

Q. What are the optimal reaction conditions for synthesizing 1-methyl-4-(pyrrolidin-3-yloxy)piperidine dihydrochloride?

Synthesis typically involves multi-step organic reactions, including nucleophilic substitution and acid-base neutralization. For example, piperidine derivatives are often functionalized using alkylation or etherification reactions in solvents like dichloromethane, with sodium hydroxide as a base to deprotonate intermediates . Post-synthesis, purification via recrystallization or chromatography is critical to achieve >95% purity. Safety protocols (e.g., PPE, fume hood use) must align with GHS guidelines, particularly due to irritant properties of intermediates .

Q. What safety precautions are essential when handling this compound?

Key precautions include:

  • Ventilation : Use fume hoods to prevent inhalation of dust/aerosols (H313/H333 hazards) .
  • PPE : Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Storage : Protect from moisture and light in sealed containers at 2–8°C .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous release .

Q. How is the compound characterized for purity and structural confirmation?

  • HPLC : Quantify purity (e.g., 98.7% by HPLC at 206 nm) and detect impurities (e.g., acetone residues at 0.2%) .
  • NMR/LC-MS : Confirm molecular structure via 1H/13C NMR and [M+H]+ ion peaks (e.g., 312.4 amu for related analogs) .
  • Melting Point : Validate consistency (e.g., 175–177°C for structurally similar hydrochlorides) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during structural analysis?

Discrepancies (e.g., unexpected NMR shifts) may arise from residual solvents, stereoisomerism, or hydration. Mitigation strategies:

  • Cross-Validation : Compare data with computational predictions (e.g., DFT-based NMR simulations) .
  • Multi-Technique Analysis : Use tandem LC-MS/MS or X-ray crystallography for ambiguous cases .
  • Controlled Drying : Remove solvent traces under vacuum to eliminate hydrate interference .

Q. What computational tools are effective for predicting reactivity or binding affinity of this compound?

The ICReDD framework integrates quantum chemical calculations (e.g., DFT for transition-state modeling) and machine learning to predict reaction pathways or pharmacological interactions . For example:

  • Reaction Path Search : Identify low-energy intermediates in alkylation steps.
  • Docking Simulations : Map steric/electronic compatibility with biological targets (e.g., GPCRs).
  • Data-Driven Optimization : Prioritize experimental conditions using Bayesian algorithms .

Q. How can reaction mechanisms involving this compound be experimentally validated?

  • Isotopic Labeling : Track oxygen or nitrogen atoms in etherification steps using 18O/15N isotopes.
  • Kinetic Profiling : Monitor reaction rates under varying temperatures/pH to infer mechanisms (e.g., SN2 vs. SN1) .
  • Intermediate Trapping : Use scavengers like TEMPO to detect radical species in oxidation reactions .

Q. What methodologies identify degradation products under stress conditions?

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), or hydrolytic conditions (pH 1–13) .
  • High-Resolution MS : Identify degradation fragments (e.g., demethylation or ring-opening products) .
  • Stability-Indicating Assays : Develop HPLC methods with baseline separation of degradants .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-4-(pyrrolidin-3-yloxy)piperidine dihydrochloride
Reactant of Route 2
1-Methyl-4-(pyrrolidin-3-yloxy)piperidine dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.